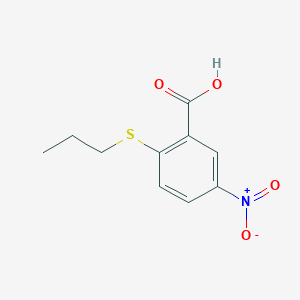

5-Nitro-2-(propylsulfanyl)benzoic acid

Vue d'ensemble

Description

5-Nitro-2-(propylsulfanyl)benzoic acid is a chemical compound with the molecular formula C10H11NO4S . It has a molecular weight of 241.27 .

Molecular Structure Analysis

The InChI code for 5-Nitro-2-(propylsulfanyl)benzoic acid is 1S/C10H11NO4S/c1-2-5-16-9-4-3-7 (11 (14)15)6-8 (9)10 (12)13/h3-4,6H,2,5H2,1H3, (H,12,13) .Physical And Chemical Properties Analysis

5-Nitro-2-(propylsulfanyl)benzoic acid is a powder at room temperature .Applications De Recherche Scientifique

Modification of Chloride Ion Transport

5-Nitro-2-(propylsulfanyl)benzoic acid has been studied for its effects on chloride ion transport in human erythrocyte ghost membranes. Researchers have evaluated its analogs as photoaffinity labeling agents, investigating their influence on Cl- channel blockers and their interaction with membrane proteins (Branchini et al., 1995).

Synthesis and Characterization

The compound has been synthesized and characterized as a photoaffinity analog of a potent epithelial chloride channel blocker. This research has contributed to understanding its reversible inhibition of chloride efflux in human red blood cell ghosts and its potential as a structural probe for chloride channels (Branchini et al., 1991).

Preparation of Photoaffinity Labeling Agents

The compound's derivatives have been prepared as photoaffinity labeling agents for chloride channels. This research involves the synthesis of a tetrafluoro-substituted aryl azide photoaffinity labeling agent and its application in the study of biological membranes (Branchini et al., 1992).

Use in Penicillin Acylase Activity Determination

A study synthesized chromogenic substrates related to 5-Nitro-2-(propylsulfanyl)benzoic acid for the determination of penicillin acylase activity. This research demonstrates the compound's application in enzymatic hydrolysis and the detection of certain enzymes in biological processes (Arroyo et al., 2002).

Sulfhydryl Group Determination in Tissues

The compound has been utilized in synthesizing a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials. This application contributes to understanding biochemical processes and reactions in various tissues (Ellman, 1959).

Mécanisme D'action

Target of Action

The primary target of 5-Nitro-2-(propylsulfanyl)benzoic acid is the G protein-coupled receptor 35 (GPR35) . GPR35 is a significant target due to its role in various physiological processes, including immune response and inflammation .

Mode of Action

5-Nitro-2-(propylsulfanyl)benzoic acid acts as an agonist of GPR35 . As an agonist, it binds to GPR35, activating the receptor and triggering a series of intracellular events . This compound also has the ability to block the chlorine channel .

Biochemical Pathways

Upon activation of GPR35 by 5-Nitro-2-(propylsulfanyl)benzoic acid, it promotes the p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a crucial role in cellular responses to various stimuli, including inflammation .

Result of Action

The activation of GPR35 by 5-Nitro-2-(propylsulfanyl)benzoic acid enhances the inflammatory response of macrophages . It up-regulates the expression of tumor necrosis factor-alpha (TNF-α) in macrophages induced by Lipopolysaccharide (LPS) . This suggests that GPR35 activation may promote the inflammatory response and aggravate clinical diseases, including bacterial infection .

Safety and Hazards

Propriétés

IUPAC Name |

5-nitro-2-propylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCHMVSSQVKJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(propylsulfanyl)benzoic acid | |

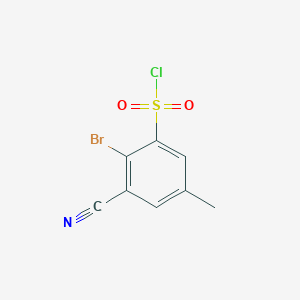

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Chloro-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1414611.png)

![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)